4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline

Übersicht

Beschreibung

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

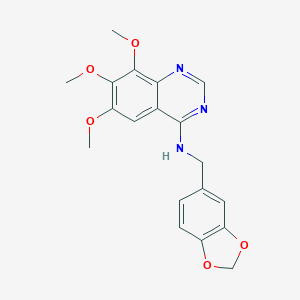

The compound is characterized by a quinazoline core substituted with methylenedioxy and trimethoxy groups. Its chemical structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C20H24N2O5

- Molecular Weight: 372.42 g/mol

Research indicates that compounds with similar structures often exhibit a range of biological activities through various mechanisms:

- Antitumor Activity: Quinazoline derivatives have been reported to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Antioxidant Properties: The presence of methylenedioxy and methoxy groups contributes to the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition: Some studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression.

Anticancer Effects

Several studies have investigated the anticancer properties of this compound. For instance:

- In vitro Studies: In vitro assays demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents.

- In vivo Studies: Animal models treated with the compound showed reduced tumor sizes compared to control groups. Histopathological examinations revealed increased apoptosis and decreased mitotic figures in treated tumors.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound:

- Mechanisms: The antioxidant properties may protect neuronal cells from oxidative damage associated with neurodegenerative diseases.

- Case Study: A study involving a mouse model of Alzheimer's disease indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation.

Toxicity Profile

The toxicity profile of this compound has been assessed through various toxicity assays:

- Acute Toxicity: LD50 values in rodent models were found to be above 2000 mg/kg, indicating a relatively low acute toxicity.

Wissenschaftliche Forschungsanwendungen

Inhibition of Phosphodiesterases

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline has been identified as a potent inhibitor of cGMP-specific phosphodiesterase (PDE V), with an IC50 value of 230 nM . This inhibition leads to elevated intracellular levels of cGMP, which can have various downstream effects in cellular signaling pathways.

Antidepressant Properties

Research indicates that derivatives of this compound may exhibit antidepressant-like effects. Phthalazine derivatives related to this compound have shown significant activity in preclinical models for depression . The structural similarities suggest that this compound could also possess similar therapeutic potential.

CNS Activity

The sigma receptors (sigma-1 and sigma-2) are implicated in various central nervous system (CNS) disorders, including anxiety and neurodegenerative diseases. Compounds that modulate these receptors are being investigated for their potential therapeutic benefits . Given the structural characteristics of this compound, it may interact with these receptors, warranting further exploration.

Case Studies and Research Findings

Synthetic Approaches

The synthesis of this compound involves several steps that include the formation of the quinazoline ring and subsequent substitutions. Various synthetic routes have been documented in literature to optimize yield and purity .

Analyse Chemischer Reaktionen

Alkylation and Acylation of the Primary Amine

The benzylamino group at position 4 undergoes nucleophilic substitution with alkyl halides or acylating agents:

Key Findings :

-

Alkylation proceeds efficiently under mild conditions due to the electron-rich amine .

-

Acylation requires anhydrous conditions to avoid hydrolysis of the acyl chloride .

Demethylation of Methoxy Groups

The 6,7,8-trimethoxy substituents on the quinazoline ring undergo selective demethylation under acidic or Lewis acid conditions:

| Reagent | Conditions | Product | Position Modified | Source |

|---|---|---|---|---|

| BBr₃ | DCM, −78°C → RT, 12h | Hydroxyl group formation | 6,7,8-methoxy → OH | |

| HBr (48%) | AcOH, reflux, 6h | Partial demethylation (6-OH, 7,8-OCH₃) | 6-methoxy → OH |

Notes :

-

BBr₃ achieves complete demethylation, while HBr selectively targets the 6-position .

-

Demethylation enhances hydrogen-bonding capacity, influencing biological activity .

Hydrolysis of the Methylenedioxy Group

The methylenedioxy ring (1,3-benzodioxole) undergoes acid-catalyzed hydrolysis:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HCl (conc.) | Reflux, 8h | Catechol derivative (two adjacent -OH groups) | |

| H₂SO₄ (50%) | 100°C, 4h | Partial ring-opening with formic acid byproduct |

Mechanistic Insight :

-

Hydrolysis proceeds via protonation of the oxygen atoms, leading to C-O bond cleavage and formation of diol intermediates .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient quinazoline core allows substitution at position 2 or 4 under harsh conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NH₃ (g) | EtOH, 150°C, sealed tube, 24h | 4-Amino derivative (additional NH₂ group) | |

| NaN₃ | DMF, 120°C, 12h | Azido-substituted quinazoline |

Limitations :

Oxidation Reactions

The benzylamino group and methoxy substituents are susceptible to oxidation:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 3h | Nitroso derivative (R = NO) | |

| H₂O₂, FeSO₄ | AcOH, RT, 6h | N-Oxide formation at the quinazoline ring |

Stability Note :

Condensation Reactions

The primary amine participates in Schiff base formation:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 4h | Schiff base (R = CH=NPh) | |

| 2-Nitrobenzaldehyde | Toluene, molecular sieves, 12h | Stabilized imine derivative |

Applications :

Photochemical Reactions

UV-induced reactivity of the methylenedioxy group:

| Condition | Product | Mechanism | Source |

|---|---|---|---|

| UV (254 nm), O₂ | Oxepin derivative via [4+2] cycloaddition | Singlet oxygen-mediated ring expansion |

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQULNJSJQEICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164555 | |

| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150450-00-3 | |

| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150450003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline exert its biological effects?

A: This compound acts by inhibiting cGMP-PDE, an enzyme responsible for degrading cyclic GMP (cGMP) []. Inhibiting cGMP-PDE leads to an increase in intracellular cGMP levels []. This increase in cGMP can lead to various downstream effects, including smooth muscle relaxation. Notably, the compound demonstrated an ability to relax precontracted porcine coronary arteries [].

Q2: What structural features of this compound are essential for its cGMP-PDE inhibitory activity?

A: Research indicates that the 4-((3,4-(Methylenedioxy)benzyl)amino) group is crucial for the potent inhibition of cGMP-PDE []. This conclusion stems from structure-activity relationship studies comparing various 4-substituted 6,7,8-trimethoxyquinazolines. Modifications to this specific group likely diminish the compound's binding affinity to cGMP-PDE, thus reducing its inhibitory potency.

Q3: Has the compound's activity been compared to other PDE isozymes?

A: Yes, this compound exhibits at least 10-fold greater inhibitory activity towards cGMP-PDE compared to other PDE isozymes []. This selectivity suggests a potential for targeted therapeutic applications with potentially fewer off-target effects associated with broader PDE inhibition.

Q4: Are there any existing analytical methods for quantifying this compound?

A: Researchers have developed a high-performance liquid chromatography (HPLC) method for determining the concentration of this compound in dog plasma []. This method likely serves as a valuable tool for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of the compound in animal models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.